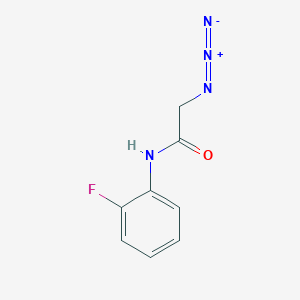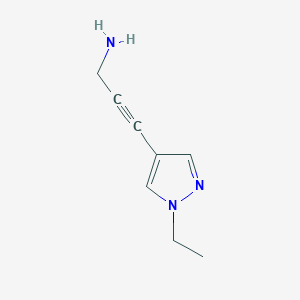
2-azido-N-(2-fluorophenyl)acetamide
Vue d'ensemble
Description
2-azido-N-(2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7FN4O It is a member of the azide family, characterized by the presence of an azido group (N3) attached to an acetamide moiety
Analyse Biochimique
Biochemical Properties
2-azido-N-(2-fluorophenyl)acetamide plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes, leading to the formation of covalent bonds with amino acid residues in the active site. These interactions can result in enzyme inhibition or modification of protein function. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific proteins, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific signaling pathways by binding to key proteins involved in these processes, leading to changes in downstream gene expression. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby modulating the levels of metabolites and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the covalent binding to biomolecules, such as enzymes and proteins, via its azido group. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions highlight the compound’s potential as a tool for studying biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis. Understanding the metabolic pathways affected by this compound is crucial for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, this compound may accumulate in certain cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall biochemical effects, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water (70:30) under reflux conditions at 353 K for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-azido-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is a common reagent used in the synthesis of azides.
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride can be used for the reduction of azides.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
2-azido-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be utilized in the development of new materials with specific properties.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Mécanisme D'action
The mechanism of action of 2-azido-N-(2-fluorophenyl)acetamide involves the reactivity of the azido group. In bioconjugation, the azido group can react with alkynes to form stable triazole linkages through a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azido-N-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in the para position.
2-azido-N-(2-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-azido-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorine atom in the ortho position, which can influence its reactivity and interactions compared to its para-substituted or chloro-substituted analogs.
Propriétés
IUPAC Name |
2-azido-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-6-3-1-2-4-7(6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCAESUEKXXHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)

![N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1464384.png)


![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)







